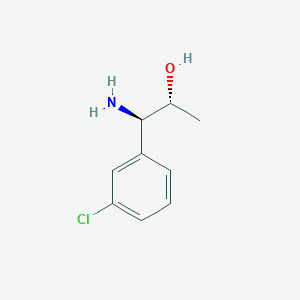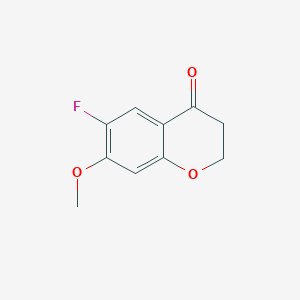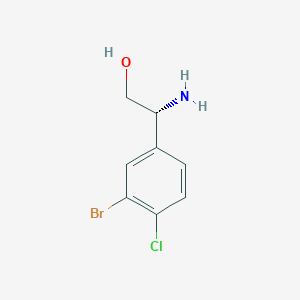![molecular formula C9H4F3N3 B13036351 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with a trifluoromethyl group at the 5-position and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3-(trifluoromethyl)pyridine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-A]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Due to its unique electronic properties, it is used in the design of organic semiconductors and other advanced materials.
Biological Studies: The compound is utilized in studies of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of various fine chemicals and intermediates used in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation or bind to inflammatory mediators to reduce inflammation . The compound’s trifluoromethyl group enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the pyrazole ring but shares the trifluoromethyl and carbonitrile groups, making it useful for comparison in terms of reactivity and applications.
Uniqueness
5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its combination of a pyrazolo[1,5-A]pyridine core with a trifluoromethyl group, which imparts distinct electronic properties and enhances its potential for various applications. Its structural features allow for versatile chemical modifications and make it a valuable scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C9H4F3N3 |
|---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-1-2-15-8(3-7)6(4-13)5-14-15/h1-3,5H |
InChI Key |
TYFLTYIIUBFGGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)


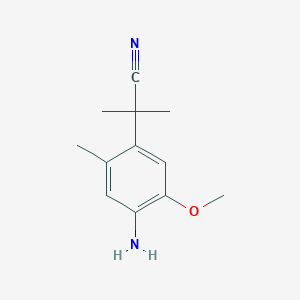
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)

![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
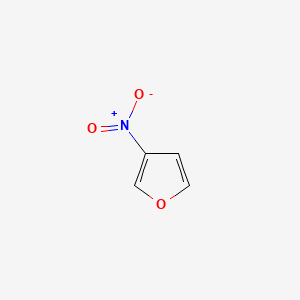
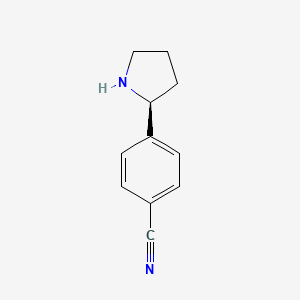

![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
